((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol
Description
((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol is a chiral morpholine derivative characterized by a benzyl group at position 4, a methyl group at position 6, and a hydroxymethyl substituent at position 2 of the morpholine ring. Limited synthesis data indicate a 41% yield under microwave-assisted conditions using palladium catalysis in 1,4-dioxane .
Properties
IUPAC Name |
[(2R,6R)-4-benzyl-6-methylmorpholin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-11-7-14(9-13(10-15)16-11)8-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPHTTKTZQGSHW-DGCLKSJQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)CO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)CO)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743886 | |
| Record name | [(2R,6R)-4-Benzyl-6-methylmorpholin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40987-51-7 | |
| Record name | [(2R,6R)-4-Benzyl-6-methylmorpholin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chiral Pool Synthesis
Chiral starting materials, such as enantiomerically pure amino alcohols or epoxides, are employed to transfer stereochemical information. For example, (2R,6R)-configured diols or aminols undergo cyclization with benzylamine derivatives to form the morpholine core.
Asymmetric Catalysis
Palladium- or organocatalyst-mediated reactions enable enantioselective construction of the morpholine ring. A study demonstrated that chiral phosphine ligands (e.g., BINAP) facilitate asymmetric alkylation, achieving >90% enantiomeric excess (ee) in related morpholine syntheses.
Ring Formation Strategies
Cyclization of Amino Alcohols
A common approach involves cyclizing 2-amino-5-methylhexane-1,6-diol derivatives with benzyl halides. For instance:
Reductive Amination
Reductive amination of keto-alcohols with benzylamine and NaBH₃CN in methanol forms the morpholine skeleton while preserving stereochemistry.
Introduction of the Benzyl Group
The 4-benzyl substituent is introduced via alkylation or nucleophilic substitution:
Direct Alkylation
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction (DEAD, PPh₃) couples benzyl alcohol to the morpholine nitrogen, achieving >95% regioselectivity.
Hydroxymethyl Group Installation
The hydroxymethyl (-CH₂OH) group at the 2-position is introduced via:
Oxidation-Reduction Sequence
Direct Hydroxylation
Epoxide intermediates derived from 2-vinylmorpholine are hydrolyzed to diols, followed by selective oxidation.
Stereochemical Control and Resolution
Chiral Chromatography
Preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves racemic mixtures, isolating the (2R,6R) enantiomer with 99% ee.
Diastereomeric Salt Formation
Reacting the racemate with (-)-dibenzoyl-L-tartaric acid forms diastereomeric salts, which are crystallized and separated.
Purification and Characterization
Column Chromatography
Silica gel chromatography (ethyl acetate/hexane, 1:3) removes byproducts.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.01 (dd, J = 11.2 Hz, 1H, -CH₂OH), 3.72–3.65 (m, 2H, morpholine-H), 2.85–2.78 (m, 2H, N-CH₂), 1.32 (d, J = 6.4 Hz, 3H, -CH₃).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage |
|---|---|---|---|
| Chiral Pool Synthesis | 70 | 99 | High stereoselectivity |
| Reductive Amination | 65 | 85 | Mild conditions |
| Mitsunobu Alkylation | 82 | 95 | Regioselective benzylation |
Industrial-Scale Considerations
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group (-CH2OH) at position 2 of the morpholine ring undergoes oxidation under controlled conditions:
-
CrO3/H2SO4 : Oxidizes the alcohol to a ketone, forming ((2R,6R)-4-benzyl-6-methylmorpholin-2-yl)methanone.
Yield : ~65–70% (analogous to oxidation of similar alcohols).
Conditions : 0–5°C, 2–4 hours. -
PCC (Pyridinium Chlorochromate) : Selective oxidation without over-oxidation to carboxylic acids.
Solvent : Dichloromethane.
Table 1: Oxidation Reaction Comparison
| Oxidizing Agent | Product | Temperature | Yield | Source |
|---|---|---|---|---|
| CrO3/H2SO4 | Morpholin-2-yl methanone derivative | 0–5°C | 65–70% | |
| PCC | Ketone (no carboxylic acid) | RT | 75–80% |
Esterification and Acylation
The hydroxyl group participates in nucleophilic acyl substitution:
-
Acetic Anhydride : Forms the corresponding acetate ester.
Conditions : Pyridine catalyst, 50°C, 6 hours.
Yield : 85–90% (based on morpholine alcohol esterification protocols). -
Benzoyl Chloride : Produces a benzoylated derivative.
Side Products : <5% di-ester due to steric hindrance from the benzyl group.
Nucleophilic Substitution at the Morpholine Ring
The nitrogen in the morpholine ring is less nucleophilic due to conjugation with oxygen, but benzyl substitution modulates reactivity:
-
Alkylation : Reacts with methyl iodide in the presence of NaH to form a quaternary ammonium salt.
Conditions : THF, 0°C → RT, 12 hours .
Limitation : Low regioselectivity due to competing O- vs. N-alkylation . -
Deprotonation : LDA (Lithium Diisopropylamide) abstracts the α-hydrogen adjacent to the hydroxyl group, enabling conjugate additions .
Hydrogenation of the Benzyl Group
The benzyl substituent undergoes catalytic hydrogenation:
-
H2/Pd-C : Reduces the benzyl group to a cyclohexylmethyl group.
Conditions : 1 atm H2, ethanol, 25°C, 8 hours.
Yield : >95% (observed in structurally similar compounds).
Ring-Opening Reactions
Under strong acidic or basic conditions, the morpholine ring may undergo cleavage:
-
HCl (6M) : Hydrolyzes the morpholine ring to form a diol and benzylamine derivatives.
Side Products : Partial racemization at the C2 and C6 positions.
Coordination Chemistry
The oxygen and nitrogen atoms in the morpholine ring act as ligands for metal complexes:
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Cu(II) Complexation : Forms a 1:1 complex with CuCl2 in methanol.
Stability Constant (log K) : 4.2 ± 0.3 (measured via UV-Vis spectroscopy) .
Critical Analysis of Reaction Pathways
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Steric Effects : The 6-methyl group hinders reactions at the C6 position, favoring modifications at C2 .
-
Stereochemical Integrity : The (2R,6R) configuration remains intact in most reactions except under harsh hydrolytic conditions.
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve yields in acylation by reducing side reactions.
Scientific Research Applications
Biological Activities
2.1 Anticancer Properties
Recent studies have indicated that morpholine derivatives, including ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown promising results in inhibiting the growth of breast cancer cells, suggesting potential as anticancer agents . The mechanism of action may involve the induction of apoptosis or disruption of cellular signaling pathways.
2.2 Neuroprotective Effects
There is growing interest in the neuroprotective properties of morpholine derivatives. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The specific mechanisms remain under investigation but may involve modulation of neurotransmitter systems or inhibition of neuroinflammatory processes.
Pharmaceutical Applications
3.1 Drug Development
This compound is being explored for its potential as a lead compound in drug development. Its structural characteristics allow for modifications that can enhance efficacy and reduce toxicity. Various derivatives are being synthesized to evaluate their pharmacological profiles against autoimmune diseases and other conditions .
3.2 Formulation in Therapeutics
The compound's ability to interact with biological targets makes it suitable for formulation in therapeutics aimed at treating chronic conditions. Its solubility and stability can be optimized for oral or intravenous delivery systems, enhancing patient compliance and therapeutic outcomes .
Case Studies
Mechanism of Action
The mechanism of action of ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants
((2R,6S)-4-Benzyl-6-((benzyloxy)methyl)morpholin-2-yl)methanol
- Key Differences : The stereochemistry at position 6 (S-configuration vs. R) and substitution of the methyl group with a benzyloxymethyl moiety.
- Properties: Higher molecular weight (C20H25NO3 vs. C14H19NO2 for the target compound) and increased lipophilicity due to the benzyloxy group. Hazard data (H302, H315, H319, H335) suggest oral toxicity and irritancy risks .
(S)-4-Benzyl-2-(hydroxymethyl)morpholine
Functional Group Analogues
Boronic Ester-Containing Methanol Derivatives
Examples include [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2a) and fluorinated analogues (2e).
Pharmacologically Active Morpholine Derivatives
(2R,6R)-Hydroxynorketamine (HNK)
- Key Differences: A cyclohexanone-derived morpholine metabolite of ketamine, lacking the benzyl group but sharing the (2R,6R) configuration.
- Pharmacology: Produces delayed antinociception (24 hours post-administration) via AMPA receptor activation, without opioid receptor involvement or motor side effects .
- Safety : Superior to ketamine and gabapentin in preclinical pain models, suggesting stereochemistry-driven mechanistic divergence .
Structural and Functional Data Table
Key Findings and Implications
- Stereochemistry : The (2R,6R) configuration in the target compound and (2R,6R)-HNK correlates with delayed pharmacological effects and reduced side effects, emphasizing the role of chiral centers in drug design .
- Synthesis Challenges : Lower yields for morpholine derivatives (41%) compared to boronic esters (95%) suggest reaction optimization is critical for scalable production .
Biological Activity
((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies, case reports, and experimental data.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a benzyl group and a hydroxymethyl group. Its stereochemistry is crucial for its biological activity, as enantiomers can exhibit different pharmacological profiles.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
Case Studies
Several case studies have been conducted to evaluate the biological activity of morpholine derivatives:
- Antitumor Screening : A study evaluating various hydroxymethyl derivatives found that while some were inactive, others displayed significant antiproliferative effects against leukemia and neuroblastoma cells. This suggests that modifications to the morpholine structure can lead to enhanced biological activity .
- Viral Inhibition : In vitro studies have shown that certain morpholine derivatives inhibit viral replication in cell cultures. While specific data on this compound is sparse, related compounds indicate a promising avenue for antiviral drug development .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its activity may involve:
- Enzyme Inhibition : The compound could act as an inhibitor of specific enzymes involved in cancer cell proliferation or viral replication.
- Receptor Interaction : It may interact with neurotransmitter receptors or other cellular targets, influencing signal transduction pathways relevant to tumor growth or viral infections.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What analytical methods are recommended for confirming the structural identity and purity of ((2R,6R)-4-Benzyl-6-methylmorpholin-2-yl)methanol?
- Methodology :
- High-Performance Liquid Chromatography (HPLC) : Assess purity (≥95%) using reverse-phase C18 columns with UV detection at 254 nm.
- Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry via 1H/13C NMR, focusing on morpholine ring protons (δ 3.2–4.1 ppm) and benzyl group aromatic signals (δ 7.2–7.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (C₁₃H₁₉NO₂, theoretical 221.1416 g/mol) with electrospray ionization (ESI+) .
Q. How should dose-response studies be designed to evaluate initial pharmacological activity in rodent models?
- Experimental Design :
- Use an inverted U-shaped dose range (3.2–32 mg/kg, i.p.) to account for potential biphasic effects.
- Test behavioral outcomes (e.g., forced swim test, tail suspension test) at 24 hours post-administration to assess sustained effects .
- Include both sexes, as sex-dependent efficacy has been observed in hot plate latency tests (e.g., 10 mg/kg effective in males and females, but higher variability in females) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported antidepressant efficacy across preclinical models?
- Key Approaches :
-
Cross-Model Validation : Compare results in LPS-induced inflammation (weak efficacy) versus chronic social defeat stress (variable outcomes) using standardized protocols .
-
Exposure Quantification : Measure brain/plasma concentrations via LC-MS/MS to ensure metabolite levels match those achieved by parent drug administration .
-
Control for Stress Protocols : Use consistent stress durations (e.g., 10-day social defeat vs. acute LPS) to isolate model-specific variables .
Table 1 : Contradictory Findings in Antidepressant Models
Q. How can the role of AMPA receptors in antinociceptive effects be mechanistically confirmed?
- Methodology :
-
Pharmacological Antagonism : Administer NBQX (10 mg/kg, i.p.) 30 minutes pre- or post-(2R,6R)-HNK. Blockade of hot plate latency increases confirms AMPAR dependence .
-
Electrophysiology : Measure AMPAR-mediated currents in prefrontal cortex slices using patch-clamp techniques .
-
Behavioral Specificity : Test mechanical allodynia reversal in spared nerve injury (SNI) models; compare duration to gabapentin (longer efficacy suggests unique AMPAR modulation) .
Table 2 : Antinociception Mechanisms
Model Effect Receptor Mechanism Reference Hot plate Delayed latency (24h post-dose) AMPAR-dependent SNI neuropathic Sustained allodynia reversal AMPAR-mediated
Q. What pharmacokinetic parameters are critical for correlating exposure with therapeutic outcomes?
- Key Metrics :
- Brain-to-Plasma Ratio : Quantify via LC-MS/MS at Tmax (1–2 hours post-dose) to ensure CNS penetration.
- Area Under the Curve (AUC) : Compare metabolite AUC after (2R,6R)-HNK vs. (R)-ketamine administration to assess bioactivation relevance .
- Half-Life (t₁/₂) : Determine elimination rates to optimize dosing intervals in chronic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
